molecular formula C15H23NO2 B5865085 2-(2-methylphenoxy)-N,N-di(propan-2-yl)acetamide

2-(2-methylphenoxy)-N,N-di(propan-2-yl)acetamide

Cat. No.: B5865085
M. Wt: 249.35 g/mol
InChI Key: UOUKCZIGIVUTJZ-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N,N-di(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2-methylphenoxy group attached to an acetamide moiety, which is further substituted with two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N,N-di(propan-2-yl)acetamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with diisopropylamine to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenoxy)acetamide: Lacks the diisopropyl groups, leading to different chemical and biological properties.

    2-(2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide: Contains a chlorine substituent instead of a methyl group, which can alter its reactivity and biological activity.

    2-(2-methylphenoxy)-N,N-di(ethyl)acetamide: Substituted with ethyl groups instead of isopropyl groups, affecting its steric and electronic properties.

Uniqueness

2-(2-methylphenoxy)-N,N-di(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These features influence its reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)16(12(3)4)15(17)10-18-14-9-7-6-8-13(14)5/h6-9,11-12H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUKCZIGIVUTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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